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molecular formula C10H9ClN2O2 B1288904 Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 287384-84-3

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B1288904
M. Wt: 224.64 g/mol
InChI Key: DLOFYLZHQBTQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073926B2

Procedure details

Reagents are charged into a 600 mL autoclave in the following order: ethanol (350 mL), sodium acetate (17.0 g, 200 mmol), 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester (24 g, 107 mmol), 1,1′-bis-(diphenylphosphino)ferrocene (2.5 g, 2.25 mmol [2.25 mol %]), and palladium acetate (180 mg, 0.75 mmol [0.75 mol %]). The air in the autoclave is replaced with carbon monoxide and the pressure is adjusted to 250 psi. The reaction is then heated to 110° C. for 15 h. The reaction mixture is cooled to room temperature and is filtered through Celite. The solvent is replaced with 500 mL EtOAc followed by 100 mL aqueous wash. The organic layer is concentrated to 50 mL EtOAc and is then heated to 60° C. After cooling to room temperature, the solids are filtered to afford 20 g of the title compound. The mother liquor is concentrated and is purified by flash column chromatography using gradient elution of 20-60% ethyl acetate in hexanes to afford an additional 3.5 g of title compound which affords total of 23.5 g in 84% isolated yield.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four
Quantity
2.5 g
Type
catalyst
Reaction Step Five
Quantity
180 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].[CH2:6]([O:8][C:9]([C:11]1[NH:20][C:14]2=[N:15]C(Cl)=[CH:17][CH:18]=[C:13]2[CH:12]=1)=[O:10])[CH3:7].[C]=O.[CH2:23](O)[CH3:24]>C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[NH:20]1[C:14]2=[N:15][C:2]([C:1]([O:4][CH2:23][CH3:24])=[O:3])=[CH:17][CH:18]=[C:13]2[CH:12]=[C:11]1[C:9]([O:8][CH2:6][CH3:7])=[O:10] |f:0.1,5.6.7,8.9.10,^3:20|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=2C(=NC(=CC2)Cl)N1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
2.5 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Step Six
Name
Quantity
180 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Reagents are charged into a 600 mL autoclave in the following order
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
is filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer is concentrated to 50 mL EtOAc
TEMPERATURE
Type
TEMPERATURE
Details
is then heated to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the solids are filtered

Outcomes

Product
Name
Type
product
Smiles
N1C(=CC=2C1=NC(=CC2)C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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